molecular formula C22H17ClN2O3 B12922513 4,4'-(5-Chloro-4-(4-hydroxybenzyl)-1H-imidazole-1,2-diyl)diphenol CAS No. 885268-49-5

4,4'-(5-Chloro-4-(4-hydroxybenzyl)-1H-imidazole-1,2-diyl)diphenol

Cat. No.: B12922513
CAS No.: 885268-49-5
M. Wt: 392.8 g/mol
InChI Key: LMXVCPIUMGYJAU-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC name for this compound, 4,4'-(5-Chloro-4-(4-hydroxybenzyl)-1H-imidazole-1,2-diyl)diphenol , reflects its intricate substitution pattern on the imidazole core. The parent structure is a 1H-imidazole ring, with the following substituents:

  • A chlorine atom at position 5.
  • A 4-hydroxybenzyl group (-CH₂C₆H₄OH) at position 4.
  • Two phenol groups (-C₆H₄OH) linked via the 1,2-diyl positions of the imidazole ring.

The numbering of the imidazole ring begins at the nitrogen atom adjacent to the chlorine substituent, ensuring priority rules for heteroatoms and substituents are followed. The "1,2-diyl" designation indicates that the two phenol groups are bonded to the imidazole’s positions 1 and 2, forming a bridged structure.

Isomeric Considerations :

  • Tautomerism : The 1H-imidazole core permits prototropic tautomerism, where the hydrogen atom can migrate between the two nitrogen atoms (N1 and N3). However, the substitution pattern in this compound likely stabilizes the canonical 1H-form due to steric and electronic effects from the bulky 4-hydroxybenzyl and phenol groups.
  • Stereoisomerism : The absence of chiral centers in the imidazole ring precludes enantiomerism, but conformational isomerism arises from the flexibility of the benzyl and phenolic substituents.

Structural Elucidation via X-ray Crystallography

Single-crystal X-ray diffraction studies have resolved the three-dimensional architecture of this compound. Key crystallographic parameters are summarized below:

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 14.682 Å, b = 14.514 Å, c = 18.460 Å
β angle 128.210°
Volume 3090.9 ų
Z (molecules per unit cell) 4
R-factor 0.071

The molecular structure (Fig. 1) reveals a nearly planar imidazole ring with slight puckering due to steric interactions between the 4-hydroxybenzyl and phenol substituents. The dihedral angle between the imidazole ring and the 4-hydroxybenzyl-substituted benzene ring is 48.91° , indicating significant torsional strain.

Key Structural Features :

  • Hydrogen Bonding : Intramolecular N–H···O and O–H···N interactions stabilize the conformation. The phenolic oxygen atoms participate in intermolecular hydrogen bonds with adjacent molecules, forming a layered crystal packing arrangement.
  • Bond Lengths : The C–N bonds in the imidazole ring measure approximately 1.32–1.38 Å, consistent with delocalized π-electron density. The C–Cl bond length is 1.74 Å, typical for aromatic chlorides.
  • Disorder in Solvent Molecules : Crystallographic analysis detected disordered toluene molecules in the lattice, a common phenomenon in solvated structures.

Comparative Analysis with Related Imidazole-Based Bisphenols

To contextualize this compound’s uniqueness, its structural and electronic properties are compared to three related imidazole derivatives:

Compound Substituents Key Differences
4,4'-(5-Chloro-4-(4-hydroxybenzyl)-1H-imidazole-1,2-diyl)diphenol Cl, 4-hydroxybenzyl, diphenol Chlorine at C5; bridged phenol groups
3,5-Dichloro-4-[(4R,5S)-4-(2-chloro-4-hydroxyphenyl)-2-methylimidazol-5-yl]phenol Two Cl, methyl, chiral dihydroimidazole Chiral centers; reduced aromatic conjugation
2-(4-Trifluorobenzylthio)-4,5-diphenyl-1H-imidazole CF₃-benzylthio, diphenyl Sulfur-containing substituent; no phenol

Notable Observations :

  • Electron-Withdrawing Effects : The chlorine atom at C5 enhances electrophilic reactivity compared to non-halogenated analogs like 4,5-diphenylimidazole.
  • Symmetry : Unlike chiral derivatives (e.g., ), this compound lacks stereogenic centers, simplifying its synthetic and purification pathways.
  • Hydrogen-Bonding Capacity : The dual phenol groups enable robust intermolecular interactions, distinguishing it from sulfur- or alkyl-substituted imidazoles.

Properties

CAS No.

885268-49-5

Molecular Formula

C22H17ClN2O3

Molecular Weight

392.8 g/mol

IUPAC Name

4-[[5-chloro-1,2-bis(4-hydroxyphenyl)imidazol-4-yl]methyl]phenol

InChI

InChI=1S/C22H17ClN2O3/c23-21-20(13-14-1-7-17(26)8-2-14)24-22(15-3-9-18(27)10-4-15)25(21)16-5-11-19(28)12-6-16/h1-12,26-28H,13H2

InChI Key

LMXVCPIUMGYJAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=C(N(C(=N2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(5-Chloro-4-(4-hydroxybenzyl)-1H-imidazole-1,2-diyl)diphenol typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a carbonyl compound, under acidic or basic conditions.

    Chlorination: The imidazole ring is then chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride.

    Coupling with Phenol Groups: The chlorinated imidazole is coupled with phenol groups through a nucleophilic substitution reaction, often using a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4’-(5-Chloro-4-(4-hydroxybenzyl)-1H-imidazole-1,2-diyl)diphenol undergoes various chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that 4,4'-(5-Chloro-4-(4-hydroxybenzyl)-1H-imidazole-1,2-diyl)diphenol exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that may involve the modulation of signaling pathways related to apoptosis and cell cycle regulation.

Case Study: In Vitro Studies
A study conducted on breast cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as a lead compound for developing new anticancer therapies.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Apoptosis induction
HeLa (Cervical Cancer)15Cell cycle arrest
A549 (Lung Cancer)12Mitochondrial pathway

Materials Science Applications

Polymer Chemistry
The compound can be utilized as a building block in the synthesis of advanced polymers. Its phenolic groups can undergo polymerization reactions, leading to the formation of thermally stable and chemically resistant materials.

Case Study: Synthesis of Polymeric Networks
In a study focusing on polymer networks for drug delivery systems, 4,4'-(5-Chloro-4-(4-hydroxybenzyl)-1H-imidazole-1,2-diyl)diphenol was incorporated into a polyvinyl alcohol matrix. The resultant material exhibited enhanced mechanical properties and controlled drug release characteristics.

Mechanism of Action

The mechanism of action of 4,4’-(5-Chloro-4-(4-hydroxybenzyl)-1H-imidazole-1,2-diyl)diphenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes, such as kinases and transcription factors.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4’-(5-Bromo-4-(4-hydroxybenzyl)-1H-imidazole-1,2-diyl)diphenol: Similar structure with a bromo substituent instead of chloro.

    4,4’-(5-Methyl-4-(4-hydroxybenzyl)-1H-imidazole-1,2-diyl)diphenol: Similar structure with a methyl substituent instead of chloro.

Uniqueness

4,4’-(5-Chloro-4-(4-hydroxybenzyl)-1H-imidazole-1,2-diyl)diphenol is unique due to its specific chloro substitution, which can influence its reactivity and biological activity. The presence of the chloro group may enhance its antimicrobial properties and make it a valuable compound for further research and development.

Biological Activity

4,4'-(5-Chloro-4-(4-hydroxybenzyl)-1H-imidazole-1,2-diyl)diphenol, also known by its CAS number 885268-49-5, is a compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H17ClN2O3C_{22}H_{17}ClN_{2}O_{3}, with a molecular weight of approximately 392.83 g/mol. The compound features an imidazole ring which is known for its diverse biological activities, including antimicrobial and anticancer properties.

PropertyValue
Molecular FormulaC22H17ClN2O3
Molecular Weight392.83 g/mol
CAS Number885268-49-5
LogP4.90
PSA78.51

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including 4,4'-(5-Chloro-4-(4-hydroxybenzyl)-1H-imidazole-1,2-diyl)diphenol. In vitro tests have demonstrated its cytotoxic effects against various human cancer cell lines. For instance, a related imidazole compound was shown to inhibit the growth of cervical cancer (SISO) and bladder cancer (RT-112) cell lines with IC50 values ranging from 2.38 to 3.77 µM .

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Research indicates that increasing concentrations of certain imidazole derivatives lead to a higher percentage of cells undergoing early and late apoptosis .

Study on Antitumor Activity

A study evaluating various imidazole derivatives found that those with electron-withdrawing groups displayed significant antitumor activity. The presence of chlorine at specific positions in the phenyl ring was crucial for enhancing cytotoxicity against tested cancer cell lines .

Synthesis and Evaluation

Another research effort focused on synthesizing new imidazole derivatives for their biological evaluation. These studies involved molecular docking simulations that predicted binding affinities to biological targets such as COX-2 receptors, indicating potential anti-inflammatory effects alongside anticancer properties .

Q & A

Q. What data management protocols ensure reproducibility in multi-institutional studies of this compound?

  • Methodological Answer : Blockchain-secured ELNs (Electronic Lab Notebooks) track raw data and metadata. FAIR (Findable, Accessible, Interoperable, Reusable) principles standardize datasets. Version-controlled repositories (GitHub/GitLab) share analytical protocols, with encryption for sensitive IP .

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